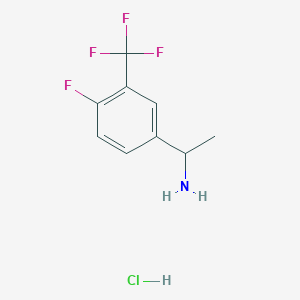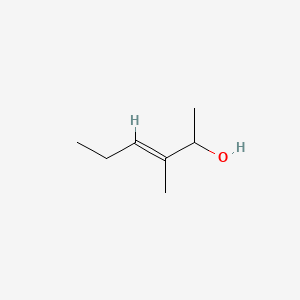
(4-Bromo-2-chloro-6-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloro-6-fluorophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)methanamine typically involves multi-step organic reactions One common method is the halogenation of a precursor compound, followed by amination For instance, starting with a suitable benzene derivative, bromination, chlorination, and fluorination can be carried out under controlled conditions to introduce the respective halogens at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2-chloro-6-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanamine
- (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride
Uniqueness
(4-Bromo-2-chloro-6-fluorophenyl)methanamine is unique due to the specific combination of bromine, chlorine, and fluorine substituents. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H6BrClFN |
|---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
(4-bromo-2-chloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClFN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI Key |
WVTMINDPBPLUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


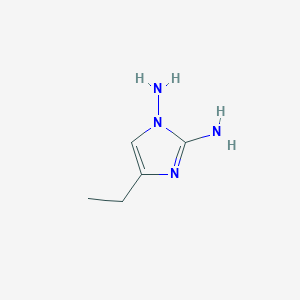
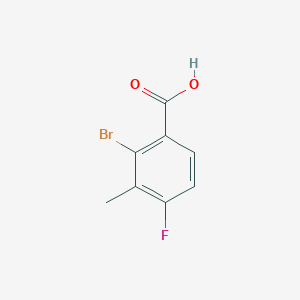
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
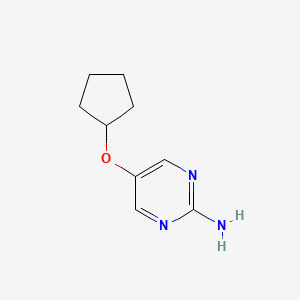
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
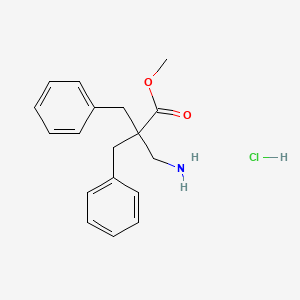
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
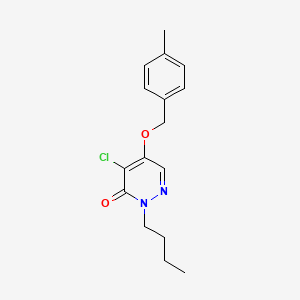
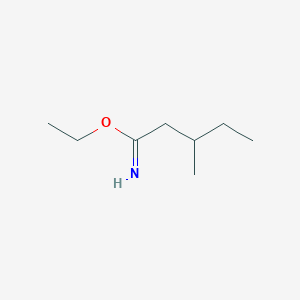
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
